molecular formula C13H16ClFN2O B8429268 5-chloro-2-fluoro-N-(1-methyl-4-piperidinyl)-benzamide

5-chloro-2-fluoro-N-(1-methyl-4-piperidinyl)-benzamide

Cat. No. B8429268
M. Wt: 270.73 g/mol
InChI Key: ZKUZUQZLIQEIHQ-UHFFFAOYSA-N
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Patent
US04360525

Procedure details

A mixture of 23.9 g 4-amino-1-methyl-piperidine, 48.5 g 5-chloro-2-fluoro-benzoyl chloride, 44 ml triethylamine and 550 ml benzene is refluxed for 2 hours. Thereafter the solvent is evaporated off in vacuo and the residue is added dropwise under stirring to water. The solution is made alkaline and extracted with toluene. The toluene phase is dried and evaporated. The residue is recrystallised from methylene chloride/ether/petroleum ether to give the heading compound, m.p. 143°-145°.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1.[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([F:19])=[C:14]([CH:18]=1)[C:15](Cl)=[O:16].C(N(CC)CC)C>C1C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([F:19])=[C:14]([CH:18]=1)[C:15]([NH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1)=[O:16]

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
NC1CCN(CC1)C
Name
Quantity
48.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)F
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
550 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring to water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Thereafter the solvent is evaporated off in vacuo
ADDITION
Type
ADDITION
Details
the residue is added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from methylene chloride/ether/petroleum ether
CUSTOM
Type
CUSTOM
Details
to give the heading compound, m.p. 143°-145°

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C(=O)NC2CCN(CC2)C)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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